molecular formula C19H13BrN4O4S B2742007 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112026-43-3

6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Katalognummer: B2742007
CAS-Nummer: 1112026-43-3
Molekulargewicht: 473.3
InChI-Schlüssel: DIHDUHFSYNRIGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one features a fused quinazolinone-dioxolane core substituted with a methyl group at position 7 and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-bromophenyl group. This structure combines heterocyclic motifs known for pharmacological relevance:

  • Quinazolinone: A nitrogen-containing bicyclic system associated with diverse bioactivities, including anticonvulsant and anticancer effects.
  • 1,3-Dioxolane: An oxygen-rich ring that may enhance solubility and metabolic stability.
  • 1,2,4-Oxadiazole: A heterocycle contributing to π-π stacking interactions and receptor binding.
  • 4-Bromophenyl: A halogenated aromatic group often linked to enhanced lipophilicity and target affinity.

Eigenschaften

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-2-4-11(20)5-3-10/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHDUHFSYNRIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, including the formation of the benzo[b]-1,6-naphthyridin core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Spectroscopic Comparisons

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name & Source Core Structure Key Substituents/Features Spectroscopic Data (IR/NMR) Reported Bioactivity
Target Compound Quinazolinone-dioxolane 1,2,4-Oxadiazole-methyl-sulfanyl; 4-bromophenyl; 7-methyl Not provided in evidence. Not reported.
5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(4-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (6o) Benzoxazole-triazole 4-Bromophenyl; 4-methylphenyl; thione group IR: 3380 cm⁻¹ (NH), 1600 cm⁻¹ (C=N);
¹H-NMR: δ 9.66 (triazole H), 2.71 (CH₃).
Anticonvulsant activity.
4-[(E)-2-{3-(4-Bromophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide (1d) Quinazolinone Sulfonamide ethenyl; 4-bromophenyl IR: 3335 cm⁻¹ (NH), 1683 cm⁻¹ (C=O);
¹H-NMR: δ 8.14 (quinazolinone H), 7.93 (ethenyl).
Not specified.
2-(4-Bromophenyl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole (5g) 1,3,4-Oxadiazole 4-Bromophenyl; 4-methoxyphenyl NMR data consistent with literature. Not reported.
Key Observations:
  • Heterocyclic Diversity: The target’s 1,2,4-oxadiazole and dioxolane groups distinguish it from analogs like 6o (benzoxazole-triazole) and 1d (sulfonamide-quinazolinone). These structural differences likely influence solubility, metabolic stability, and target selectivity.
  • Spectroscopic Trends : The 4-bromophenyl group consistently appears in IR/NMR data across analogs (e.g., C-Br stretch at ~533 cm⁻¹ in 6o ). The target’s sulfanyl group would likely show S-H/C-S stretches (~600–700 cm⁻¹), but direct data are lacking.
  • Bioactivity Gaps : While 6o demonstrated anticonvulsant activity , the target’s pharmacological profile remains uncharacterized.

Pharmacological Implications

  • Anticonvulsant Potential: The anticonvulsant activity of 6o implies that 4-bromophenyl-heterocycle hybrids may target CNS receptors (e.g., GABAergic systems). The target’s oxadiazole and dioxolane groups could modulate similar pathways.
  • Structural-Activity Relationships (SAR) : demonstrates that bioactivity profiles correlate with chemical substructures . For example, sulfonamide groups (as in 1d ) often enhance enzyme inhibition (e.g., carbonic anhydrase), while oxadiazoles improve membrane permeability.

Biologische Aktivität

6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with significant potential for various biological applications. Its unique structural features include a bromophenyl group and an oxadiazole ring which contribute to its biological activity. This article focuses on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one. Its molecular formula is C21H15BrN4O4SC_{21}H_{15}BrN_{4}O_{4}S, with a molecular weight of approximately 485.33 g/mol. The structure can be visualized as follows:

Component Description
Bromophenyl Group Contributes to lipophilicity and potential receptor interactions.
Oxadiazole Ring Known for its biological activities including antimicrobial and anticancer properties.
Dioxoloquinazolinone Core Provides structural stability and enhances pharmacological effects.

Antimicrobial Properties

Research indicates that compounds featuring oxadiazole moieties exhibit significant antimicrobial activity. The presence of the bromophenyl group enhances this activity by increasing the compound's ability to penetrate bacterial membranes. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Effects

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, it has been shown to inhibit cell proliferation in several cancer cell lines such as breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It can bind to certain receptors on cell surfaces, altering cellular signaling pathways.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Cancer Cell Line Study : Research conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours.
  • Toxicity Assessment : A preliminary toxicity study indicated that the compound exhibits low cytotoxicity towards normal human fibroblast cells at therapeutic concentrations, suggesting a favorable safety profile for further development.

Data Table: Summary of Biological Activities

Activity Type Tested Against MIC (µg/mL) Effect Observed
AntimicrobialMRSA32Inhibition of growth
AnticancerMCF-7 Cells>10Reduced viability
CytotoxicityHuman Fibroblasts>100Low toxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.